![molecular formula C8H6N2OS3 B1334769 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide CAS No. 52560-89-1](/img/structure/B1334769.png)
5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
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Description
“5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C8H6N2OS3 . It has a molecular weight of 242.3 g/mol . This compound is also known by other names such as “5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide” and “2-Thiophenecarboxamide,5-(2,3-dihydro-2-thioxo-4-thiazolyl)-” among others .
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12)" . The Canonical SMILES string is "C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2" . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.3 g/mol . It has a computed XLogP3-AA value of 1.4 , which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a topological polar surface area of 141 Ų . The exact mass and monoisotopic mass of the compound are both 241.96422634 g/mol .Scientific Research Applications
Synthesis of Arotinolol Hydrochloride
One of the known scientific research applications of 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide is its involvement in the multi-step synthesis of arotinolol hydrochloride . Arotinolol hydrochloride is a selective β1-adrenergic receptor antagonist used clinically to treat conditions such as mild to moderate primary hypertension, angina pectoris, rapid-type cardiac arrhythmias, and essential tremor .
properties
IUPAC Name |
5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSLEHALZQXAOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401421 |
Source
|
Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide | |
CAS RN |
52560-89-1 |
Source
|
Record name | 52560-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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